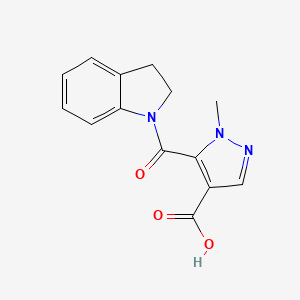

5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Description

Historical Context of Heterocyclic Compound Development

The evolution of heterocyclic chemistry traces its origins to the early 19th century, with foundational discoveries such as Brugnatelli’s isolation of alloxan from uric acid in 1818. By the mid-1800s, advancements in synthetic methodologies enabled the characterization of pyrrole (1834) and furan (1832), marking the beginning of systematic heterocyclic research. The 20th century witnessed exponential growth in this field, driven by the recognition that over 59% of FDA-approved drugs incorporate nitrogen-containing heterocycles. Pyrazole, first synthesized by Hans von Pechmann in 1898 via acetylene and diazomethane reactions, emerged as a critical scaffold due to its versatility in medicinal chemistry. The fusion of pyrazole with indole systems, as seen in 5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid, represents a modern paradigm in hybrid heterocycle design, combining pharmacological synergism with structural novelty.

Table 1: Key Milestones in Heterocyclic Compound Development

Structural Significance of Pyrazole-Indoline Hybrid Systems

The compound this compound (CAS: 1006476-71-6) exemplifies the strategic integration of pyrazole and indoline moieties. Its molecular formula, $$ \text{C}{14}\text{H}{13}\text{N}{3}\text{O}{3} $$, features a pyrazole ring substituted at the 1-position with a methyl group and at the 4-position with a carboxylic acid, while the 5-position is functionalized with a 2,3-dihydroindole-1-carbonyl group. This architecture confers unique electronic properties, as evidenced by its SMILES notation: CN1C(=C(C=N1)C(=O)O)C(=O)N2CCC3=CC=CC=C32. The indoline component introduces a partially saturated bicyclic system, enhancing planarity and π-π stacking potential, critical for target binding.

Table 2: Structural Attributes of this compound

The regioselective synthesis of such hybrids often employs Claisen condensation and carbonic acid-mediated acidification, as demonstrated in patent WO2014120397A1. Weak bases like sodium carbonate optimize ring-closure reactions, minimizing byproduct formation. Computational docking studies reveal that the carboxylic acid group facilitates hydrogen bonding with biological targets, while the indoline’s aromatic system engages in hydrophobic interactions. For instance, derivatives of this compound have shown nanomolar binding affinity for endothelin receptors, underscoring its potential in cardiovascular drug development.

Table 3: Applications of Pyrazole-Indoline Hybrids in Research

The compound’s synthetic accessibility and modularity enable rapid diversification, aligning with fragment-based drug design principles. Recent advances in C–H activation and photoredox chemistry further streamline the functionalization of its core structure.

Properties

IUPAC Name |

5-(2,3-dihydroindole-1-carbonyl)-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c1-16-12(10(8-15-16)14(19)20)13(18)17-7-6-9-4-2-3-5-11(9)17/h2-5,8H,6-7H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXWOGKECBWJLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)C(=O)N2CCC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the indole and pyrazole intermediates. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone . These intermediates are then coupled through a series of condensation reactions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives, while reduction can yield dihydroindole compounds .

Scientific Research Applications

5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and pathways.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The pyrazole ring can also participate in binding interactions, enhancing the compound’s overall biological activity . These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares the target compound with structurally related pyrazole derivatives:

Commercial and Stability Considerations

- The target compound is listed as discontinued by suppliers (CymitQuimica), suggesting challenges in synthesis, stability, or commercial demand . In contrast, simpler pyrazole-carboxylic acids (e.g., 1-methyl-1H-pyrazole-4-carboxylic acid) remain widely available, likely due to straightforward synthesis and broader applicability .

Biological Activity

5-(2,3-Dihydro-1H-indol-1-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C14H13N3O3

- Molecular Weight: 271.28 g/mol

- CAS Number: 1006476-71-6

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant anti-inflammatory properties. A study highlighted that modifications on the pyrazole nucleus can lead to compounds with high inhibitory activity against pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM, comparable to the standard drug dexamethasone .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. A series of pyrazole derivatives were synthesized and tested against various bacteria, including E. coli and S. aureus. One derivative showed promising antibacterial activity, indicating that the presence of specific functional groups enhances antimicrobial efficacy .

Anticancer Potential

Recent studies have explored the anticancer potential of pyrazole derivatives. The compound has been included in a broader category of pyrazoles that exhibit cytotoxic effects against cancer cell lines. In vitro assays have shown that certain modifications can enhance the selectivity and potency against specific cancer types .

The biological activities of this compound are believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in inflammatory pathways.

- Modulation of Cytokine Release: It appears to affect the release of various cytokines, thus modulating immune responses.

- DNA Interaction: Some studies suggest a potential interaction with DNA or RNA, leading to apoptosis in cancer cells.

Case Studies

Q & A

What are the established synthetic pathways for 5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid?

Level: Basic

Answer:

The synthesis typically involves multi-step organic reactions. A plausible route includes:

Pyrazole Core Formation : Cyclocondensation of ethyl acetoacetate with a hydrazine derivative (e.g., methylhydrazine) to form 1-methyl-1H-pyrazole-4-carboxylate. This step may use DMF-DMA (N,N-dimethylformamide dimethyl acetal) as a formylating agent .

Carboxylic Acid Derivatization : Hydrolysis of the ester group under basic conditions (e.g., KOH in ethanol) to yield 1-methyl-1H-pyrazole-4-carboxylic acid .

Indole Carbonylation : Reaction of the pyrazole carboxylic acid with 2,3-dihydro-1H-indole via a coupling reagent (e.g., carbonyldiimidazole) to introduce the indole-carbonyl moiety. This step may require refluxing in acetonitrile for 8–12 hours .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often involves recrystallization from ethanol or column chromatography.

How can crystallographic data for this compound be refined to resolve structural ambiguities?

Level: Advanced

Answer:

X-ray crystallography using SHELXL (part of the SHELX suite) is widely employed for structural refinement. Key steps include:

- Data Collection : Use high-resolution (≤1.0 Å) diffraction data to resolve electron density maps for the indole and pyrazole moieties .

- Twinning Analysis : If twinning is suspected (common in heterocyclic systems), employ SHELXD for deconvolution .

- Hydrogen Bonding Networks : Refine hydrogen positions using NOE (nuclear Overhauser effect) experiments or DFT-optimized geometries to validate intramolecular interactions (e.g., between the carboxylic acid and carbonyl groups) .

Example : In related pyrazole-carboxylic acids, SHELXL refinement resolved torsional angles between the pyrazole ring and substituents with <0.01 Å positional uncertainty .

What methodologies are effective for evaluating the biological activity of this compound against biofilm-associated pathogens?

Level: Advanced

Answer:

Antimicrobial Assays :

- MIC/MBC Testing : Determine minimum inhibitory/bactericidal concentrations against Candida albicans or Staphylococcus aureus using broth microdilution (CLSI guidelines) .

- Biofilm Inhibition : Treat pre-formed biofilms with the compound (10–100 µM) and quantify biomass via crystal violet staining or confocal microscopy .

Enzyme Inhibition Studies :

- Target Identification : Screen against fungal CYP51 or bacterial enoyl-ACP reductase using fluorometric assays. For example, IC50 values <1 µM suggest potent activity .

Synergistic Effects : Combine with fluconazole or ciprofloxacin and calculate fractional inhibitory concentration (FIC) indices .

How do electronic and steric effects of substituents influence the compound’s reactivity in amidation reactions?

Level: Advanced

Answer:

- Electronic Effects : The electron-withdrawing carbonyl group on the indole ring increases electrophilicity at the pyrazole C-4 carboxylic acid, facilitating nucleophilic attack by amines. Substituents like fluorine (e.g., 4-fluorophenyl analogs) enhance reactivity via inductive effects .

- Steric Hindrance : Bulky substituents on the indole ring (e.g., 2,3-dihydro groups) may reduce coupling efficiency. Use bulky coupling reagents (e.g., HATU) to overcome steric barriers .

Case Study : In analogous compounds, methyl groups on the pyrazole ring improved reaction yields by 15–20% compared to unsubstituted derivatives .

What computational tools can predict the compound’s binding affinity to protein targets?

Level: Advanced

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like fungal lanosterol 14α-demethylase. Key parameters include:

- Grid box centered on the heme cofactor (20 Å<sup>3</sup>).

- Scoring functions (e.g., MM-GBSA) to estimate ΔGbinding .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze charge distribution on the carboxylic acid group, which influences hydrogen bonding .

Example : Docking of a related pyrazole-carboxylic acid predicted strong π-π stacking with CYP51’s Phe228 residue (binding energy: −9.2 kcal/mol) .

How can stability studies be designed to assess degradation under physiological conditions?

Level: Advanced

Answer:

Forced Degradation : Expose the compound to:

- Acidic (0.1 M HCl, 40°C) and basic (0.1 M NaOH, 40°C) conditions for 24 hours.

- Oxidative stress (3% H2O2, 25°C) for 6 hours.

Analytical Monitoring : Use HPLC-MS to identify degradation products (e.g., decarboxylation or indole ring oxidation) .

Storage Stability : Store at 4°C in amber vials with desiccants. Long-term stability (>6 months) requires lyophilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.